L-(-)-3-Phenyllactic acid

Catalog No.
S578006
CAS No.
20312-36-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-(-)-3-Phenyllactic acid

CAS Number

20312-36-1

Product Name

L-(-)-3-Phenyllactic acid

IUPAC Name

(2S)-2-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1

InChI Key

VOXXWSYKYCBWHO-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Synonyms

20312-36-1;L-(-)-3-Phenyllacticacid;(S)-2-Hydroxy-3-phenylpropionicacid;(S)-2-Hydroxy-3-phenylpropanoicacid;L(-)-3-Phenyllacticacid;(S)-(-)-3-Phenyllacticacid;D-3-phenyllacticacid;(S)-(-)-2-Hydroxy-3-phenylpropionicAcid;MFCD00004244;L-3-phenyllacticacid;(S)-3-phenyllacticacid;(2S)-2-hydroxy-3-phenylpropanoicacid;(R)-3-Phenyllacticacid;ALPHA-HYDROXY-BETA-PHENYL-PROPIONICACID;(R)-3-phenyllactate;D-Phenyllactate;2ctc;D-b-Phenyllactate;delta-Phenyllactate;D-3-Phenyllactate;b-Phenyl-D-lactate;(R)-b-Phenyllactate;delta-3-Phenyllactate;PubChem6413;(+)-b-Phenyllactate

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)O

L-(-) -3-Phenyllactic acid (L-PLA) is a chiral aromatic compound involved in the metabolism of the amino acid phenylalanine . It belongs to the class of organic compounds known as phenylpropanoic acids . While research into its applications is ongoing, here are some areas where L-PLA is currently explored in scientific research:

Biomarker for Phenylketonuria (PKU) and Hyperphenylalaninemia (HPA):

Elevated levels of L-PLA in blood or urine can be indicative of PKU and HPA, both of which are inherited metabolic disorders affecting the breakdown of phenylalanine . These conditions can lead to intellectual disability and other neurological complications if left untreated. Measuring L-PLA levels alongside other metabolites can aid in the diagnosis and monitoring of PKU and HPA .

Potential Therapeutic Applications:

L-PLA is being investigated for its potential therapeutic effects in various conditions, including:

  • Neurodegenerative diseases: Studies suggest that L-PLA might have neuroprotective properties and could potentially be beneficial in Alzheimer's disease and Parkinson's disease .
  • Cancer: Research is exploring the potential anti-cancer properties of L-PLA, with studies investigating its effects on different cancer cell lines .

Other Research Applications:

L-PLA is also being explored in other areas of scientific research, such as:

  • Asymmetric synthesis: Due to its chirality, L-PLA can be used as a starting material or auxiliary in the synthesis of other chiral compounds .
  • Development of biosensors: L-PLA is being investigated for its potential use in the development of biosensors for the detection of various substances .
  • Origin: L-PLA is produced endogenously in the body, likely from the conversion of phenylpyruvate by lactate dehydrogenase. The D-form of phenyllactic acid can be derived from bacterial sources.
  • Significance: Elevated levels of L-PLA in blood or urine can be indicative of metabolic disorders like phenylketonuria (PKU) and hyperphenylalaninemia (HPA). Studying L-PLA levels helps diagnose these conditions.

Molecular Structure Analysis

L-PLA has the following chemical formula: C6H5CH2CH(OH)CO2H. Its key features include:

  • A benzene ring (C6H5) connected to a three-carbon chain.
  • A hydroxyl group (OH) attached to the second carbon of the chain.
  • A carboxylic acid group (CO2H) at the end of the chain.
  • The stereochemistry denoted by (S) or L- refers to the configuration around the chiral carbon (the carbon with the hydroxyl group). L-PLA has the S configuration [].

This structure suggests potential for hydrogen bonding due to the hydroxyl group and acidic interactions due to the carboxylic acid group [].


Chemical Reactions Analysis

Synthesis

L-PLA synthesis methods haven't been extensively explored in scientific literature. However, some related reactions involving phenyllactic acid include []:

  • Conversion of acetyl-3-phenyllactic acid to L-PLA using enzymatic or chemical methods [].

Metabolism

L-PLA is likely formed from phenylpyruvate via lactate dehydrogenase activity.

Other Relevant Reactions

Note

More research is needed to fully elucidate the synthesis and reaction pathways of L-PLA.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of multiple polar groups.
  • Solubility: Potentially soluble in water due to the hydroxyl and carboxylic acid groups, but solubility in organic solvents might also be possible depending on the specific solvent.
  • Melting point and boiling point: Data unavailable.
  • Stability: The carboxylic acid group suggests some stability, but further research is needed.

L-PLA's primary role is likely as a metabolite in phenylalanine breakdown. Phenylalanine is an essential amino acid, and its breakdown pathway involves converting it to phenylpyruvate. L-PLA might be a further intermediate metabolite before complete degradation.

Elevated L-PLA levels indicate a possible malfunction in phenylalanine metabolism. In PKU, the enzyme phenylalanine hydroxylase, responsible for converting phenylalanine to tyrosine, is deficient. This leads to a buildup of phenylalanine and its metabolites, including L-PLA.

  • Potential for skin or eye irritation due to the acidic nature.
  • Possible respiratory irritation if inhaled as dust or vapor.
  • Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended when handling L-PLA.

Physical Description

Solid

XLogP3

1.1

LogP

1.184

Melting Point

122-124°C

UNII

KW7SNV9X8B

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20312-36-1
7326-19-4

Wikipedia

(2S)-2-hydroxy-3-phenylpropanoic acid

Dates

Modify: 2023-08-15

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